molecular formula C16H15FO3 B2955415 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone CAS No. 890092-12-3

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone

Cat. No.: B2955415
CAS No.: 890092-12-3
M. Wt: 274.291
InChI Key: KYSKHVWGEFZONA-UHFFFAOYSA-N
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Description

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone is an aromatic ketone characterized by a 4-fluorobenzyl ether substituent at the para position and a methoxy group at the meta position of the acetophenone backbone. This compound shares synthetic relevance with intermediates used in pharmaceutical and agrochemical research, particularly in reactions involving aryl ethers and ketones .

Properties

IUPAC Name

1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11(18)13-5-8-15(16(9-13)19-2)20-10-12-3-6-14(17)7-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKHVWGEFZONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in the formation of carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in the target compound provides moderate electron-withdrawing effects compared to the stronger electron-withdrawing nitro group in its nitro analog . This difference impacts electronic distribution, altering reactivity in nucleophilic aromatic substitution or coupling reactions.

Comparison with Other Pathways :

  • Suzuki Coupling: Used for biphenyl analogs like 1-[4-(3-fluoro-4-methylphenyl)phenyl]ethanone, highlighting the versatility of cross-coupling reactions for aryl diversification .
  • Schiff Base Formation : Demonstrated in the synthesis of oxime derivatives, which introduce chelating moieties .

Biological Activity

1-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}ethanone, also known by its CAS number 890092-12-3, is an organic compound notable for its complex molecular structure, which includes a fluorobenzyl group and a methoxy group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C16H16F O2
  • Molecular Weight : 274.30 g/mol
  • CAS Number : 890092-12-3

Synthesis

The synthesis of this compound typically utilizes the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds under mild conditions. This method allows for the introduction of various functional groups, enhancing the compound's versatility for further modifications and applications in biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate various biochemical pathways by inhibiting enzymes or receptors involved in disease processes. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties, suggesting potential therapeutic applications for this compound .

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound:

  • Anti-inflammatory Activity : Preliminary data suggest that this compound may reduce inflammation markers in vitro. This could be linked to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer Potential : The compound has shown promise in preliminary cancer studies, where it was observed to induce apoptosis in cancer cell lines through modulation of apoptotic pathways . Further research is needed to elucidate the specific mechanisms involved.

Case Studies

Several case studies have investigated the biological effects of structurally related compounds, providing insights into the potential applications of this compound:

  • Neuroprotection : A study on related compounds indicated neuroprotective effects against ischemic damage in animal models. These findings suggest that similar mechanisms may be applicable to this compound, warranting further investigation .
  • Inhibition of Enzymatic Activity : Research has shown that compounds with similar functional groups can inhibit specific enzymes linked to cancer progression. This raises the possibility that this compound might exhibit similar inhibitory effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in TNF-α and IL-6 levels
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionPotential neuroprotective effects
Enzyme InhibitionPossible inhibition of cancer-related enzymes

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